molecular formula C14H17ClO4 B15155712 4-(tert-Butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid

4-(tert-Butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid

Cat. No.: B15155712
M. Wt: 284.73 g/mol
InChI Key: COSMWXJSTCFAEJ-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid is an organic compound that features a tert-butoxy group, a chlorophenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid typically involves the introduction of the tert-butoxycarbonyl group into a precursor molecule. One common method is the use of flow microreactor systems, which allow for efficient and sustainable synthesis. The reaction conditions often involve the use of tert-butyl alcohol and a suitable acid catalyst to facilitate the formation of the tert-butoxy group .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow processes. These methods offer advantages such as improved reaction control, higher yields, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

4-(tert-Butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The chlorophenyl group can participate in various binding interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butoxy)-2-phenyl-4-oxobutanoic acid: Similar structure but lacks the chlorophenyl group.

    4-(tert-Butoxy)-2-(4-methylphenyl)-4-oxobutanoic acid: Contains a methyl group instead of a chlorine atom on the phenyl ring.

    4-(tert-Butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid: Features a fluorine atom instead of chlorine.

Uniqueness

4-(tert-Butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. The combination of the tert-butoxy and chlorophenyl groups makes this compound particularly versatile in various applications .

Properties

Molecular Formula

C14H17ClO4

Molecular Weight

284.73 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C14H17ClO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,17,18)

InChI Key

COSMWXJSTCFAEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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